molecular formula C7H8N4S B362588 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene CAS No. 1017337-78-8

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

Cat. No.: B362588
CAS No.: 1017337-78-8
M. Wt: 180.23g/mol
InChI Key: YDUHPSMTUHAWKP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a triazole and a thiazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with thioamides, followed by cyclization to form the desired fused ring system. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of commercially viable starting materials and reagents is crucial for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique fused ring structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine lies in its fused ring structure, which combines a triazole and a thiazole ring. This unique arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-8-3-6-5(1)11-7(12-6)9-4-10-11/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHPSMTUHAWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N3C(=NC=N3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017337-78-8
Record name 7-thia-2,3,5,10-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene
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